N-Hydroxy-4-(2-methyl-3-(quinolin-3-ylamino)prop-1-en-1-yl)benzamide
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Overview
Description
N-Hydroxy-4-(2-methyl-3-(quinolin-3-ylamino)prop-1-en-1-yl)benzamide is a complex organic compound that features a quinoline moiety, a hydroxy group, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-4-(2-methyl-3-(quinolin-3-ylamino)prop-1-en-1-yl)benzamide typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline core can be synthesized through various methods, such as the Skraup synthesis or Friedländer synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-4-(2-methyl-3-(quinolin-3-ylamino)prop-1-en-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline ketones, while reduction can produce quinoline amines .
Scientific Research Applications
N-Hydroxy-4-(2-methyl-3-(quinolin-3-ylamino)prop-1-en-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-Hydroxy-4-(2-methyl-3-(quinolin-3-ylamino)prop-1-en-1-yl)benzamide involves its interaction with specific molecular targets. The quinoline moiety is known to interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activity.
Benzamide: Shares the benzamide moiety but lacks the quinoline group.
Hydroxyquinoline: Contains the hydroxy and quinoline groups but lacks the benzamide structure.
Uniqueness
N-Hydroxy-4-(2-methyl-3-(quinolin-3-ylamino)prop-1-en-1-yl)benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H19N3O2 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-hydroxy-4-[(E)-2-methyl-3-(quinolin-3-ylamino)prop-1-enyl]benzamide |
InChI |
InChI=1S/C20H19N3O2/c1-14(10-15-6-8-16(9-7-15)20(24)23-25)12-21-18-11-17-4-2-3-5-19(17)22-13-18/h2-11,13,21,25H,12H2,1H3,(H,23,24)/b14-10+ |
InChI Key |
BSMYCTFVRKTKFI-GXDHUFHOSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=C(C=C1)C(=O)NO)/CNC2=CC3=CC=CC=C3N=C2 |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)C(=O)NO)CNC2=CC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
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